Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 78468-68-5
VCID: VC2323509
InChI: InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10)
SMILES: CCOC(=O)CC1=C(N=C(S1)N)C
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate

CAS No.: 78468-68-5

Cat. No.: VC2323509

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate - 78468-68-5

Specification

CAS No. 78468-68-5
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Standard InChI InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10)
Standard InChI Key QEZIBLVBXQCOTD-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(N=C(S1)N)C
Canonical SMILES CCOC(=O)CC1=C(N=C(S1)N)C

Introduction

Chemical Identity and Structure

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is characterized by its unique molecular structure containing a thiazole ring system with specific functional groups. The thiazole heterocycle, containing both sulfur and nitrogen atoms, serves as the core structural element that defines many of its chemical and biological properties.

Basic Chemical Information

The compound is formally identified through several chemical designators, as detailed in the following table:

ParameterValue
CAS Number78468-68-5
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
IUPAC Nameethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Standard InChIInChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10)
InChIKeyQEZIBLVBXQCOTD-U

Structural Features

The molecular architecture of ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate includes several key structural components that influence its chemical behavior:

  • A thiazole ring containing sulfur and nitrogen heteroatoms in a five-membered aromatic structure

  • An amino group (-NH₂) at the 2-position of the thiazole ring, which contributes to hydrogen bonding capabilities

  • A methyl substituent at the 4-position of the thiazole ring

  • An acetate side chain with an ethyl ester group at the 5-position of the thiazole ring

This specific arrangement of functional groups creates a molecule with potential for diverse chemical interactions and biological activity profiles .

Physical and Chemical Properties

Understanding the physicochemical properties of ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is essential for predicting its behavior in various contexts, from laboratory manipulations to potential biological interactions.

Solubility Profile

Due to its ethyl acetate functional group, this compound exhibits enhanced solubility in organic solvents, which is advantageous for various laboratory applications and synthetic procedures. The presence of the amino group also influences its solubility profile by enabling hydrogen bonding with polar solvents .

Chemical Reactivity

The chemical reactivity of ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is primarily determined by its functional groups:

  • The primary amine at the 2-position can participate in various nucleophilic reactions

  • The ethyl ester group is susceptible to hydrolysis and transesterification reactions

  • The thiazole ring provides aromatic character and can undergo electrophilic substitution reactions under specific conditions

Synthesis Methods

The preparation of ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate typically involves specialized organic synthesis techniques. Understanding these synthetic routes is critical for researchers working with this compound.

General Synthetic Approaches

The synthesis of this compound generally involves a two-stage process:

  • Formation of the thiazole ring system with appropriate substituents

  • Subsequent esterification to introduce the ethyl acetate functionality

Biological Activities

Compounds containing the thiazole moiety, including ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate, have demonstrated various biological activities that make them of interest in pharmaceutical research.

Structure-Activity Relationships

The biological activities of thiazole compounds are strongly influenced by their structural features. The presence of the thiazole ring is crucial for these activities, as it can participate in various biochemical interactions through:

  • Hydrogen bonding via the nitrogen atom

  • π-stacking interactions involving the aromatic thiazole ring

  • Van der Waals interactions with hydrophobic regions of biological targets

The amino group at the 2-position and the methyl substituent at the 4-position further modulate these interactions, potentially enhancing binding affinity to specific biological targets .

Research Applications

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate has specific applications primarily in the realm of scientific research and development.

Pharmaceutical Research

This compound serves as an important building block in medicinal chemistry, where it can be used to create more complex molecules with potentially enhanced biological activities. The thiazole scaffold is particularly valuable in drug discovery programs focused on developing novel:

  • Anticonvulsant agents

  • Anticancer compounds

  • Antimicrobial therapeutics

Synthetic Intermediates

As a chemical intermediate, ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate can undergo various transformations to generate structurally diverse compounds. These transformations typically exploit the reactivity of the amino group and the ester functionality.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Related Compounds and Derivatives

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is part of a broader family of thiazole derivatives with varying structural features and biological activities.

Structural Analogues

Several compounds share structural similarities with ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate, including:

  • (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid - the free acid form without the ethyl ester

  • Other ester derivatives with different alkyl groups replacing the ethyl moiety

  • Compounds with additional functional groups on the thiazole ring

Complex Derivatives

More complex molecules incorporating the ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate scaffold have been developed for specialized research purposes. For example, ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate represents a more complex derivative with potential for different biological activities.

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities, offering researchers a wide range of options for exploring structure-activity relationships.

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